molecular formula C21H22O B582638 6,9,12,15,18-Heneicosapentaynal CAS No. 1797121-70-0

6,9,12,15,18-Heneicosapentaynal

Cat. No.: B582638
CAS No.: 1797121-70-0
M. Wt: 290.406
InChI Key: IWVFIYCUAFADOP-UHFFFAOYSA-N
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Description

6,9,12,15,18-Heneicosapentaynal is a 21-carbon polyunsaturated aldehyde characterized by five conjugated triple bonds at positions 6, 9, 12, 15, and 18, and a terminal aldehyde functional group. Its structure is defined as:

  • IUPAC Name: (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaynal
  • Molecular Formula: Likely C₂₁H₂₄O (calculated based on five triple bonds and one aldehyde group)
  • CAS Number: 1797121-70-0
  • Key Features: High rigidity due to triple bonds, reactivity from the aldehyde group, and synthetic origin.

This compound is primarily used in organic synthesis and materials science due to its conjugated triple bonds, which enable applications in click chemistry or polymerization .

Properties

CAS No.

1797121-70-0

Molecular Formula

C21H22O

Molecular Weight

290.406

IUPAC Name

henicosa-6,9,12,15,18-pentaynal

InChI

InChI=1S/C21H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h21H,2,5,8,11,14,17-20H2,1H3

InChI Key

IWVFIYCUAFADOP-UHFFFAOYSA-N

SMILES

CCC#CCC#CCC#CCC#CCC#CCCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,9,12,15,18-Heneicosapentaynal can be synthesized through a series of reactions involving the formation of multiple triple bonds along a carbon chain. One common method involves the use of alkyne coupling reactions, where smaller alkyne units are joined together under specific conditions to form the desired compound. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, to facilitate the coupling process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvents like chloroform, dichloromethane, and methanol are commonly used to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 6,9,12,15,18-Heneicosapentaynal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The triple bonds can be reduced to form alkenes or alkanes.

    Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenation reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Henicosa-6,9,12,15,18-pentanoic acid.

    Reduction: Henicosa-6,9,12,15,18-pentene or Henicosane.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

6,9,12,15,18-Heneicosapentaynal has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,9,12,15,18-Heneicosapentaynal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The triple bonds in the carbon chain can also participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length and Unsaturation Patterns

Table 1: Structural Comparison of 6,9,12,15,18-Heneicosapentaynal and Analogous Compounds
Compound Name Chain Length Unsaturation Type Functional Group CAS Number Molecular Formula
This compound 21 carbons 5 triple bonds Aldehyde 1797121-70-0 C₂₁H₂₄O (est.)
6,9,12,15,18-Heneicosapentaynoic Acid 21 carbons 5 triple bonds Carboxylic acid 1797024-23-7 C₂₁H₂₄O₂ (est.)
Heneicosapentaenoic Acid (HPA) 21 carbons 5 double bonds Carboxylic acid 24257-10-1 C₂₁H₃₂O₂
Eicosapentaenoic Acid (EPA) 20 carbons 5 double bonds Carboxylic acid 10417-94-4 C₂₀H₃₀O₂
Docosapentaenoic Acid (DPA) 22 carbons 5 double bonds Carboxylic acid 24880-45-3 C₂₂H₃₄O₂

Key Observations :

  • Chain Length : Heneicosapentaynal (C21) bridges the gap between EPA (C20) and DPA (C22), offering intermediate physicochemical properties .
  • Unsaturation : Unlike EPA, HPA, and DPA (which have double bonds), Heneicosapentaynal’s triple bonds confer greater rigidity and reactivity, making it less common in natural systems but valuable in synthetic chemistry .

Functional Group Derivatives

Heneicosapentaynal has several derivatives (Table 2), which highlight its versatility:

Table 2: Derivatives of this compound
Derivative Name Functional Group CAS Number
This compound Aldehyde 1797121-70-0
6,9,12,15,18-Heneicosapentaynoic Acid Carboxylic acid 1797024-23-7
Heneicosapentaynoic Acid Ethyl Ester Ethyl ester 1797103-56-0
Heneicosapentaynoic Acid Methyl Ester Methyl ester Not listed

Key Observations :

  • The aldehyde group in Heneicosapentaynal allows for nucleophilic additions or condensations, whereas the acid and ester derivatives are more stable and suited for lipid-based applications .

Physicochemical Properties

  • Reactivity : The aldehyde group and triple bonds make Heneicosapentaynal highly reactive compared to HPA or EPA, which have lower-energy double bonds .
  • Solubility : Predicted to be less polar than carboxylic acid derivatives (e.g., HPA), limiting its solubility in aqueous environments.

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